molecular formula C11H8O4S B8273946 5-Methanesulfonyl-[1,2]naphthoquinone

5-Methanesulfonyl-[1,2]naphthoquinone

Cat. No.: B8273946
M. Wt: 236.25 g/mol
InChI Key: VOGAHKRKDOTVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methanesulfonyl-[1,2]naphthoquinone is a functionalized naphthoquinone compound supplied for research purposes. Naphthoquinones are a class of compounds known for their redox-active properties and diverse biological activities, making them valuable scaffolds in medicinal chemistry and chemical biology research . The core 1,2-naphthoquinone structure is less common than its 1,4-isomer and can participate in unique chemical reactions . The methanesulfonyl group at the 5-position is a distinct functional modification that may influence the compound's electronic characteristics, solubility, and potential as an intermediate for further synthetic elaboration. Researchers are investigating similar naphthoquinone derivatives for various applications, including as agents in anticancer studies due to mechanisms like the generation of reactive oxygen species (ROS) and induction of apoptosis , and as candidates for combating microbial pathogens . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O4S

Molecular Weight

236.25 g/mol

IUPAC Name

5-methylsulfonylnaphthalene-1,2-dione

InChI

InChI=1S/C11H8O4S/c1-16(14,15)10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-6H,1H3

InChI Key

VOGAHKRKDOTVDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=CC(=O)C2=O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Methanesulfonyl 1 13 Naphthoquinone and Analogues

Established Synthetic Routes to the 1,2-Naphthoquinone (B1664529) Core

The formation of the 1,2-naphthoquinone scaffold is a foundational step in the synthesis of the target compound. Several methods have been established for this purpose, with the oxidation of aminonaphthols being a prominent route.

Oxidation of Aminonaphthols

A widely utilized and effective method for the preparation of 1,2-naphthoquinones is the oxidation of 1-amino-2-naphthol (B1212963) or 2-amino-1-naphthol. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of 1-amino-2-hydroxynaphthalene with ferric chloride is a common method for producing the 1,2-naphthoquinone core. Other oxidizing agents such as potassium dichromate in a sulfuric acid solution have also been employed for this conversion. The choice of oxidizing agent and reaction conditions can be critical to achieving high yields and purity of the desired 1,2-naphthoquinone.

Other Synthetic Pathways to 1,2-Naphthoquinones

Beyond the oxidation of aminonaphthols, other synthetic strategies have been developed to access the 1,2-naphthoquinone core. One such approach involves the trivalent-iodine-mediated oxidation of methoxy-substituted naphthalenes, which can be prepared through palladium-catalyzed processes from simple alkynes. researchgate.net This method offers an alternative route to the 1,2-dione functionality. Additionally, one-pot, three-component reactions have been devised for the synthesis of fused 1,2-naphthoquinones, showcasing the versatility of modern synthetic methods in constructing this important chemical motif. researchgate.net

Strategies for Introducing the Methanesulfonyl Moiety

The introduction of the methanesulfonyl group at the C5 position of the naphthalene (B1677914) ring system is a key challenge in the synthesis of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone. This requires regioselective functionalization of the naphthalene core.

Sulfonamidation Reactions and Related Processes

Sulfonamidation reactions are a primary method for introducing a sulfonyl group onto an aromatic ring. In the context of naphthalene derivatives, electrophilic sulfonation can be influenced by the existing substituents on the ring. For naphthalene itself, sulfonation with fuming sulfuric acid can yield a mixture of isomers, with the kinetically favored product being the 1-sulfonic acid and the thermodynamically favored product being the 2-sulfonic acid. wordpress.com However, the presence of a deactivating group at the C1 position can direct sulfonation to the C5 position. researchgate.net This suggests that a precursor with a suitable directing group at C1 could be selectively sulfonated at the desired C5 position. The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride, which upon reaction with a suitable methylating agent or through a multi-step process involving reduction and methylation, could potentially yield the desired methanesulfonyl group.

Alternatively, the direct introduction of a methanesulfonyl group can be challenging. A plausible approach involves the initial introduction of a sulfonyl chloride group, which can then be used to form sulfonamides or sulfonate esters. For instance, a series of naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds have been synthesized where a carboxylic acid function was replaced by these groups. iastate.edu

Targeted Functionalization at the Naphthalene Ring System

Achieving regioselective functionalization at the C5 (peri) position of a naphthalene ring is a significant synthetic hurdle. A promising strategy involves the use of directed metalation. Research has shown that peri-metalation of 4-(dimethylamino)-1-tert-butyldimethylsilyloxynaphthalene can be achieved, followed by reaction with an electrophile and subsequent oxidation to afford 5-substituted naphthoquinones. wikipedia.org While the direct introduction of a methanesulfonyl group via this method has not been explicitly detailed, it opens up a viable pathway where a suitable sulfur-containing electrophile could be employed to install the desired functionality at the C5 position.

The use of transient directing groups has also been explored for the regioselective C–H functionalization of naphthaldehydes, allowing for methylation at the peri-position. nih.gov This highlights the potential of directing group strategies to control regioselectivity in the functionalization of the naphthalene core.

Advanced Derivatization Approaches for Substituted Naphthoquinones

Once the 5-Methanesulfonyl- nih.govnih.govnaphthoquinone core is synthesized, further derivatization can be explored to generate analogues with potentially enhanced properties. The reactivity of the naphthoquinone system allows for a variety of chemical transformations.

Nucleophilic addition reactions are common for naphthoquinones. The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. For 1,2-naphthoquinones, nucleophilic attack can occur at the C4 position. For example, 1,2-naphthoquinone-4-sulfonic acid salts readily react with amines, thiols, and other nucleophiles to yield 4-substituted derivatives. nih.gov This suggests that the C4 position of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone could be a site for further functionalization.

The carbonyl groups of the quinone moiety also offer handles for derivatization. They can react with reagents like hydroxylamine (B1172632) to form oximes or with hydrazines to form hydrazones. These reactions can be used to introduce further structural diversity.

Furthermore, the methanesulfonyl group itself, while generally stable, could potentially be modified under specific conditions, although this would be more challenging. The aromatic ring could also undergo further electrophilic substitution, with the existing substituents directing the position of the incoming group.

Below is a table summarizing potential derivatization reactions for a substituted 1,2-naphthoquinone core:

Reaction TypeReagent/ConditionsPotential Product
Nucleophilic Addition at C4Amines, Thiols, Azides4-substituted-5-Methanesulfonyl- nih.govnih.govnaphthoquinone
Carbonyl DerivatizationHydroxylamine, HydrazinesOxime or Hydrazone derivatives
Cycloaddition ReactionsDienes (Diels-Alder)Fused polycyclic systems

These advanced derivatization strategies provide a toolbox for creating a library of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone analogues for further investigation.

Nucleophilic Addition Reactions (e.g., Michael Addition with Thiols, Amines)

Nucleophilic addition reactions, particularly the Michael addition, are a cornerstone of quinone chemistry. The electrophilic nature of the α,β-unsaturated ketone system in nih.govcore.ac.uknaphthoquinones makes them susceptible to attack by soft nucleophiles such as thiols and amines. This reaction typically occurs at the C-4 position of the naphthoquinone ring.

The reaction of nih.govcore.ac.uknaphthoquinones with primary amines can lead to the formation of 2-amino-1,4-naphthoquinone derivatives. This transformation involves a nucleophilic attack of the amine at the 4-position, followed by a rearrangement that results in a product with a 1,4-quinone scaffold. For instance, the reaction of 1,2-naphthoquinone with primary amines has been shown to yield 2-amino-1,4-naphthoquinone derivatives, which is effectively a 1,2- to 1,4-carbonyl transposition.

Thiol additions to nih.govcore.ac.uknaphthoquinones proceed via a Michael-type 1,4-addition, leading to the formation of thioether adducts. These reactions are often rapid, with the rate being influenced by the pH of the medium. Evidence from studies on naphthalene-1,2-dione indicates that the resulting adducts can exist as either a catechol or an o-quinone.

The general reactivity for these additions is summarized in the table below:

NucleophileReaction TypeProbable Site of AttackResulting Functional Group
Thiols (R-SH)Michael AdditionC-4Thioether (-SR)
Amines (R-NH2)Michael Addition & RearrangementC-4Amino (-NHR)

Coupling Reactions and Heterocyclic Ring Formations

The functionalization of the naphthoquinone scaffold can be further expanded through various coupling reactions, which serve as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions often pave the way for the synthesis of complex heterocyclic systems fused to the naphthoquinone core.

Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce aryl, vinyl, or alkyl substituents. While specific examples for 5-Methanesulfonyl- nih.govcore.ac.uknaphthoquinone are not documented, the general applicability of these methods to halo-substituted naphthoquinones is well-established.

Furthermore, the dicarbonyl unit of the nih.govcore.ac.uknaphthoquinone system is a versatile precursor for the construction of fused heterocyclic rings. Condensation reactions with binucleophiles are a common strategy. For instance, reaction with diamines can lead to the formation of phenazine-type structures. Similarly, reactions with other dinucleophiles can be envisioned to construct a variety of five- and six-membered heterocyclic rings. The synthesis of fused 1,2-naphthoquinones has been achieved through one-pot palladium-catalyzed processes from simple alkynes, followed by oxidation.

A summary of potential heterocyclic ring formations is presented below:

ReagentResulting Heterocycle
o-PhenylenediaminePhenazine
Hydrazine derivativesPyridazine
AmidinesPyrimidine

Stereoselective Synthesis and Chiral Induction in Naphthoquinone Derivatization

The development of stereoselective methods for the synthesis of chiral naphthoquinone derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity can be crucial for biological activity. While the existing literature does not specifically address the stereoselective derivatization of 5-Methanesulfonyl- nih.govcore.ac.uknaphthoquinone, general principles of asymmetric synthesis can be applied.

Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of nucleophilic additions to the naphthoquinone ring. For example, the use of chiral amines or thiols in Michael additions could lead to the formation of diastereomeric products that may be separable. Alternatively, chiral Lewis acids or organocatalysts could be used to promote enantioselective additions of prochiral nucleophiles.

Another approach involves the use of chiral starting materials. For instance, the synthesis of fused 1,2-naphthoquinones has been reported starting from optically pure biomass-derived levoglucosenone. This strategy introduces chirality into the system at an early stage, which can then direct the stereochemistry of subsequent transformations. The stereoselective synthesis of disubstituted naphthalene-1,2-oxides, which can be precursors to chiral naphthoquinone derivatives, has also been explored.

Key strategies for achieving stereoselectivity include:

MethodDescription
Chiral NucleophilesUse of enantiomerically pure thiols or amines in addition reactions.
Chiral CatalystsEmployment of chiral Lewis acids or organocatalysts to control the approach of the nucleophile.
Chiral Pool SynthesisStarting from enantiomerically pure natural products to build the naphthoquinone scaffold.

Chemical Reactivity and Transformation Mechanisms of 5 Methanesulfonyl 1 13 Naphthoquinone

Redox Chemistry of 1,2-Naphthoquinones

The quinone moiety is the primary center for the redox activity of 1,2-naphthoquinones. These compounds are effective electron acceptors and can participate in one- or two-electron transfer processes, which are fundamental to many of their biological and chemical activities.

1,2-Naphthoquinones possess the ability to accept electrons sequentially. The reduction of the quinone (Q) occurs in two distinct one-electron steps. nih.gov The first step involves the acceptance of a single electron to form a relatively stable free radical known as a semiquinone radical anion (SQ•⁻). nih.govrsc.org This intermediate is a key species in the redox cycling of naphthoquinones. researchgate.net

Equation 1: First One-Electron Reduction

This semiquinone radical can then accept a second electron to form the corresponding dianion, which upon protonation yields the hydroquinone (B1673460) (H₂Q), in this case, a dihydroxynaphthalene. nih.gov The complete reduction to a hydroquinone is a two-electron, two-proton process. nih.gov

Equation 2: Second One-Electron Reduction

In biological or aerobic environments, the semiquinone radical can be re-oxidized by molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) radical anion (O₂•⁻). researchgate.net This process, known as redox cycling, can lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide. nih.govnih.gov This cycling is a significant mechanism behind the biological effects of many naphthoquinones. researchgate.netnih.gov

The redox potential of a quinone, which measures its tendency to accept electrons, is strongly influenced by the nature of its substituents. nih.gov Attaching electron-withdrawing groups to the quinone ring system generally increases the redox potential, making the compound a stronger oxidizing agent and easier to reduce. nih.gov

The methanesulfonyl (–SO₂CH₃) group is a powerful electron-withdrawing substituent due to strong negative inductive and resonance effects. nih.gov When placed on the naphthoquinone skeleton, it is expected to significantly increase the electron affinity of the molecule. This leads to a more positive (or less negative) redox potential compared to the unsubstituted 1,2-naphthoquinone (B1664529). nih.govnih.gov This enhanced electrophilicity facilitates the formation of the semiquinone and hydroquinone species, potentially accelerating redox cycling processes.

Compound TypeSubstituent NatureExpected Effect on Redox Potential (E°')
Unsubstituted 1,2-NaphthoquinoneNone (Reference)Baseline
Substituted 1,2-NaphthoquinoneElectron-Donating Group (e.g., -OH, -NH₂)Decrease (More Negative E°')
5-Methanesulfonyl- documentsdelivered.comnih.govnaphthoquinoneStrong Electron-Withdrawing Group (-SO₂CH₃)Increase (More Positive E°')

Nucleophilic Reactivity at the Quinone Moiety

The electron-deficient nature of the 1,2-naphthoquinone ring makes it highly susceptible to attack by nucleophiles. ebi.ac.uk Nucleophilic addition can occur at the carbonyl carbons or, more commonly, at the vinylic positions of the quinone ring in a process known as Michael-type addition. documentsdelivered.comnih.gov

Reactions of 1,2-naphthoquinones with primary amines, for instance, can lead to the formation of 2-amino-1,4-naphthoquinone derivatives. beilstein-journals.org This transformation involves a nucleophilic attack followed by a rearrangement that results in a transposition of the carbonyl groups from a 1,2- to a 1,4-relationship. beilstein-journals.org Similarly, soft nucleophiles like thiols (e.g., glutathione (B108866), cysteine) readily add to the naphthoquinone core, forming stable adducts. nih.govnih.govtmc.edu The presence of the electron-withdrawing methanesulfonyl group at the 5-position is expected to further enhance the electrophilicity of the quinone moiety, making it even more reactive towards nucleophiles compared to the parent 1,2-naphthoquinone.

Reactivity of the Methanesulfonyl Group

The methanesulfonyl group attached to an aromatic ring is generally stable and serves primarily as a strong electron-withdrawing moiety that modulates the reactivity of the naphthoquinone core. However, under specific conditions, the sulfonyl group itself can participate in reactions. While aromatic sulfonamides are typically robust, studies on related heterocyclic systems have shown that a methylsulfonyl group can be eliminated under basic conditions at elevated temperatures, where it functions as a leaving group. nih.gov This suggests that under forcing conditions (e.g., strong base, high temperature), nucleophilic aromatic substitution to displace the methanesulfonyl group could be a possible, albeit likely difficult, transformation pathway. The primary role of the group, however, remains its powerful electronic influence on the quinone ring.

Stability and Degradation Pathways

1,2-Naphthoquinones are generally considered to be less stable than their corresponding 1,4-naphthoquinone (B94277) isomers. ufba.br They can be sensitive to prolonged exposure to air and light, and may decompose upon standing. nih.gov Thermal analysis has shown that unsubstituted 1,2-naphthoquinone is thermally stable only up to approximately 100°C, above which it undergoes decomposition. ufba.br The degradation of naphthoquinones can be initiated by their inherent reactivity, leading to polymerization or other complex chemical transformations. The specific degradation pathways for 5-Methanesulfonyl- documentsdelivered.comnih.govnaphthoquinone have not been detailed in the literature, but they would likely involve reactions stemming from the highly electrophilic quinone system, potentially accelerated by its enhanced reactivity.

Molecular Mechanisms of Biological Interaction in Vitro Research Focus

Modulation of Cellular Redox Homeostasis

The chemical structure of 5-Methanesulfonyl- researchgate.netnih.govnaphthoquinone, like other naphthoquinones, allows it to participate in redox cycling, a key process in its biological effects. This cycling leads to the generation of reactive oxygen species and subsequent oxidative stress, which can overwhelm the cell's antioxidant defenses.

Naphthoquinones are known to be redox-active compounds capable of accepting one or two electrons to form reactive semiquinone and hydroquinone (B1673460) species. nih.gov These intermediates can then react with molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) radicals. This process, known as redox cycling, leads to a continuous generation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. nih.govd-nb.info This sustained production of ROS can disrupt the normal redox state of the cell, leading to oxidative stress. researchgate.netnih.gov Oxidative stress, in turn, can cause widespread damage to cellular components such as lipids, proteins, and nucleic acids. nih.govnih.gov The generation of ROS is considered a significant strategy through which naphthoquinones exert their biological effects. researchgate.net

Glutathione (B108866) (GSH) is a critical component of the cellular antioxidant defense system, playing a central role in detoxifying reactive electrophiles and neutralizing ROS. mdpi.com Naphthoquinones can interact with and deplete cellular glutathione pools through two primary mechanisms. Firstly, they can form conjugates with GSH, a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases. mdpi.comnih.gov Secondly, the redox cycling of naphthoquinones can lead to the oxidation of GSH to glutathione disulfide (GSSG), further diminishing the pool of reduced glutathione available to combat oxidative stress. nih.gov The depletion of GSH can leave cells more vulnerable to the damaging effects of ROS and other electrophilic compounds. nih.gov

Interaction with Deoxyribonucleic Acid (DNA) and Associated Enzymes

In addition to inducing oxidative stress, 5-Methanesulfonyl- researchgate.netnih.govnaphthoquinone can directly interact with DNA and interfere with the function of enzymes that are essential for maintaining DNA topology and integrity. These interactions contribute significantly to its biological activity.

DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. nih.govrsc.org This process can distort the structure of the DNA, potentially interfering with processes such as replication and transcription. manchester.ac.uk While some naphthoquinone derivatives have been shown to possess DNA intercalating activity, this is not a universal mechanism for all compounds in this class. phcogrev.comnih.gov The ability of a specific naphthoquinone to intercalate into DNA is dependent on its chemical structure and steric factors. nih.gov

DNA alkylation involves the formation of a covalent bond between a molecule and a DNA base. nih.gov This type of DNA damage can be highly cytotoxic and mutagenic. nih.gov Certain quinone derivatives, particularly those containing reactive groups like aziridine (B145994) rings, are known to act as DNA alkylating agents. mdpi.comnih.gov The alkylation process is often enhanced by the bioreductive activation of the quinone moiety, which increases its reactivity towards nucleophilic sites on DNA bases. mdpi.com

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing crucial roles in replication, transcription, and chromosome segregation. phcogrev.com Topoisomerase II enzymes, including the α and β isoforms, function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. nih.gov A number of quinone-based compounds have been identified as topoisomerase II poisons. nih.gov These agents stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of double-strand breaks and ultimately triggering cell death pathways. nih.govnih.gov 1,2-Naphthoquinone (B1664529), a related compound, has been shown to act as a poison for both human topoisomerase IIα and IIβ, with a greater efficacy against the α isoform. nih.gov The mechanism of inhibition can be covalent, involving the formation of an adduct with the enzyme, or non-covalent (interfacial), disrupting the enzyme-DNA interaction. nih.gov

Enzymatic Inhibition and Modulation of Signaling Pathways

Investigations into the effects of various naphthoquinone compounds on cellular mechanisms are common, but specific findings related to 5-Methanesulfonyl- mdpi.commdpi.comnaphthoquinone are absent from the scientific record.

NAD(P)H-Quinone Oxidoreductase (NQO1) Modulation

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress, and its modulation by quinone-based compounds is a key area of research. nih.govnih.gov However, searches of scientific databases and literature reveal no studies specifically investigating the modulatory effects of 5-Methanesulfonyl- mdpi.commdpi.comnaphthoquinone on NQO1 activity.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. While some naphthoquinones have been explored for their COX-inhibitory potential, there is no available data on the in vitro effects of 5-Methanesulfonyl- mdpi.commdpi.comnaphthoquinone on either COX-1 or COX-2. nih.govmdpi.com

Inhibition of Protein Disulfide Isomerase (PDI)

Protein disulfide isomerase (PDI) is essential for proper protein folding within the endoplasmic reticulum, and its inhibition is a therapeutic strategy being explored for various diseases. nih.govmdpi.com Despite the interest in PDI inhibitors, no research has been published detailing the inhibitory activity of 5-Methanesulfonyl- mdpi.commdpi.comnaphthoquinone against PDI.

Effects on STAT3 and NF-κB Signaling Pathways

The STAT3 and NF-κB signaling pathways are critical regulators of inflammation, cell survival, and proliferation, making them important targets in drug discovery. nih.gov Other naphthoquinone derivatives, such as plumbagin, have been shown to modulate these pathways. nih.govnih.gov However, there is a lack of studies focused on the effects of 5-Methanesulfonyl- mdpi.commdpi.comnaphthoquinone on either STAT3 or NF-κB signaling.

Monoamine Oxidase (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of neurodegenerative diseases. mdpi.com Studies have evaluated various 1,4-naphthoquinones as potential MAO inhibitors. nih.gov Yet, the specific inhibitory effects of 5-Methanesulfonyl- mdpi.commdpi.comnaphthoquinone on MAO-B have not been documented.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. mdpi.com The potential of different naphthoquinone structures as cholinesterase inhibitors has been investigated. mdpi.comnih.govnih.gov Nevertheless, there are no published in vitro findings on the activity of 5-Methanesulfonyl- mdpi.commdpi.comnaphthoquinone against either AChE or BChE.

Carbonic Anhydrase Inhibition

No studies were found that evaluated the inhibitory activity of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone against any isoform of carbonic anhydrase. While the broader class of sulfonamides are well-known carbonic anhydrase inhibitors, no data exists for this specific naphthoquinone derivative.

P2X7 Receptor Modulation

There is no available research on the modulatory effects of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone on the P2X7 receptor. The scientific literature contains studies on other types of 1,4-naphthoquinones as P2X7 receptor antagonists, but none on this particular 1,2-naphthoquinone derivative.

Covalent Adduct Formation with Biological Thiols and Other Nucleophiles

The general reactivity of naphthoquinones with nucleophiles like thiols (e.g., cysteine, glutathione) is a known chemical principle. However, no specific studies detailing the formation of covalent adducts between 5-Methanesulfonyl- nih.govnih.govnaphthoquinone and biological thiols or other nucleophiles have been published.

Induction of Apoptosis Pathways (In Vitro Mechanisms)

No research was identified that investigated the ability of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone to induce apoptosis. Consequently, there is no information on the specific mechanisms involved.

Mitochondrial Damage and Permeabilization

There are no experimental data available concerning the effects of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone on mitochondrial integrity, membrane potential, or permeability.

Caspase Activation

No studies have been published that measure the activation of caspases in response to treatment with 5-Methanesulfonyl- nih.govnih.govnaphthoquinone.

Investigation of Biological Activities in Specific In Vitro Models (e.g., Cell Lines)

No publications were found that describe the testing of 5-Methanesulfonyl- nih.govnih.govnaphthoquinone in any specific cancer or non-cancerous cell line models. Therefore, data on its cytotoxicity, anti-proliferative effects, or any other biological activities in such systems are unavailable.

Cellular Growth Inhibition and Viability Studies

No specific studies detailing the in vitro effects of 5-Methanesulfonyl- mdpi.comresearchgate.netnaphthoquinone on cellular growth inhibition and viability across various cell lines have been identified. Research in this area would typically involve assays to determine the concentration-dependent effects of the compound on cell proliferation and cytotoxicity.

Detailed research findings and data tables for this subsection are not available.

Neuroprotective Mechanisms in Cellular Models

There is currently no available research on the neuroprotective mechanisms of 5-Methanesulfonyl- mdpi.comresearchgate.netnaphthoquinone in cellular models. Investigations in this area would typically explore the compound's ability to mitigate neuronal cell death and dysfunction induced by various neurotoxic insults.

Detailed research findings and data tables for this subsection are not available.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Methanesulfonyl 1 13 Naphthoquinone

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Methanesulfonyl- nih.govufba.brnaphthoquinone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For 5-Methanesulfonyl- nih.govufba.brnaphthoquinone, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthoquinone core and a characteristic singlet for the methyl protons of the methanesulfonyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. For instance, the parent compound, 1,2-naphthoquinone (B1664529), shows a complex multiplet pattern for its six aromatic protons. chemicalbook.com The introduction of the methanesulfonyl group at the 5-position would significantly alter this pattern, providing key structural information. Similarly, the ¹³C NMR spectrum would reveal signals for the carbonyl carbons, aromatic carbons, and the methyl carbon of the sulfonyl group. Data for related compounds like 1,2-naphthoquinone-4-sulfonic acid sodium salt can provide reference points for expected chemical shifts. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 5-Methanesulfonyl- nih.govufba.brnaphthoquinone is expected to exhibit strong absorption bands characteristic of the C=O stretching vibrations of the quinone system, typically found in the region of 1650-1700 cm⁻¹. chemicalbook.com Additionally, characteristic strong absorption bands for the sulfonyl group (S=O) would be expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the conjugated system of the naphthoquinone ring. The UV-Vis spectrum of 1,2-naphthoquinone typically displays multiple absorption bands, including a strong π → π* transition at shorter wavelengths (~250 nm) and weaker n → π* transitions at longer wavelengths (~340 nm and ~420 nm), which are responsible for its color. researchgate.net The presence of the methanesulfonyl group, an auxochrome, at the 5-position would be expected to cause a shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift).

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 5-Methanesulfonyl- nih.govufba.brnaphthoquinone (C₁₁H₈O₄S), allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation, showing characteristic losses of SO₂ or CH₃ groups from the parent ion. nist.govresearchgate.net

Table 1: Expected Spectroscopic Data for 5-Methanesulfonyl- nih.govufba.brnaphthoquinone

Technique Expected Features Reference Compound Data (1,2-Naphthoquinone)
¹H NMR Signals for 5 aromatic protons and a singlet for 3 methyl protons. Complex multiplets for 6 aromatic protons. chemicalbook.com
¹³C NMR Signals for carbonyls (~180 ppm), aromatic carbons, and methyl carbon. Data available for derivatives like 1,2-naphthoquinone-4-sulfonic acid. chemicalbook.com
IR (cm⁻¹) C=O (~1670), S=O (~1330, ~1140), Aromatic C=C and C-H. C=O stretches are prominent. chemicalbook.com
UV-Vis (nm) π → π* (~250-260 nm) and n → π* transitions (>340 nm). ~250 nm, ~340 nm, ~420 nm. researchgate.net
Mass Spec. Molecular ion peak corresponding to C₁₁H₈O₄S (m/z ≈ 236.01). Molecular ion at m/z = 158. nist.gov

Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, High-Performance Thin-Layer Chromatography)

Chromatographic techniques are essential for separating 5-Methanesulfonyl- nih.govufba.brnaphthoquinone from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of naphthoquinone derivatives. A C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. nih.govmdpi.com Detection is typically performed using a UV-Vis or diode-array detector (DAD) set at one of the absorption maxima of the compound. nih.govresearchgate.net For quantification, a calibration curve is constructed by plotting the peak area against known concentrations of a pure standard. This method offers excellent linearity, precision, accuracy, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced version of HPLC that uses smaller particle size columns, providing higher resolution, faster analysis times, and greater sensitivity. The principles are similar to HPLC, but the improved efficiency makes it ideal for analyzing complex mixtures or for high-throughput screening. UPLC is often coupled with mass spectrometry (UPLC-MS) for simultaneous quantification and structural confirmation. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples. It is a cost-effective and rapid method for quantification. For naphthoquinones, silica (B1680970) gel plates are typically used as the stationary phase with a non-polar mobile phase. After development, the plates are scanned with a densitometer at a specific wavelength to quantify the analyte.

Table 2: Typical HPLC Parameters for Naphthoquinone Analysis

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV-Vis at an absorption maximum (e.g., 254 nm) nih.gov
Column Temp. 30-40 °C

Advanced Structural Elucidation (e.g., X-ray Crystallography)

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of 5-Methanesulfonyl- nih.govufba.brnaphthoquinone must be grown. The diffraction pattern produced by X-ray bombardment of the crystal allows for the calculation of the electron density map and, subsequently, the exact atomic positions. While the crystal structure for the target compound is not available, data for structurally related molecules, such as 1-methanesulfonyl-naphthalene, demonstrate the utility of this method in confirming the geometry and connectivity of the methanesulfonyl and naphthalene (B1677914) moieties. researchgate.net

Microscopic and Thermal Analysis for Nanoformulations (if applicable to derivatives)

Should derivatives of 5-Methanesulfonyl- nih.govufba.brnaphthoquinone be developed into nanoformulations to improve their properties, specific analytical techniques would be required for their characterization.

Microscopic Analysis: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be used to visualize the morphology, size, and size distribution of the nanoparticles.

Thermal Analysis: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and physical state of the compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and crystallinity. Studies on the parent 1,2-naphthoquinone have shown that it is thermally stable up to approximately 100 °C, above which it begins to decompose. ufba.br The presence of the methanesulfonyl group may influence this thermal stability. researchgate.net

Future Research Trajectories and Academic Outlook for 5 Methanesulfonyl 1 13 Naphthoquinone Chemistry

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The synthesis of naphthoquinone derivatives has traditionally relied on methods that can be time-consuming and involve hazardous reagents. nih.gov To address these limitations, future research is increasingly focused on developing novel, greener synthetic pathways. Microwave-assisted (MA) organic synthesis, for example, is a promising green approach that offers more energy-efficient and cleaner reactions, allows for the use of green solvents, and often results in higher yields in shorter reaction times. nih.gov Another avenue of exploration is the use of biocatalysts, such as laccase enzymes, in one-pot syntheses. rsc.org These enzymatic reactions can be performed in aqueous media, eliminating the need for organic solvents and hazardous heavy metal reagents. rsc.org

Table 1: Comparison of Synthetic Methodologies for Naphthoquinones

Methodology Advantages Disadvantages
Conventional Heating Well-established protocols Time-consuming, often requires harsh conditions and hazardous solvents. nih.gov
Microwave-Assisted (MA) Synthesis Time-efficient, energy-efficient, cleaner reactions, higher yields. nih.gov Requires specialized equipment.
Enzymatic Synthesis (e.g., Laccase) Environmentally friendly (aqueous medium), avoids hazardous reagents. rsc.org May have substrate specificity limitations.

| Ionic Liquid Catalysis | Efficient, catalyst can be recycled. nih.gov | Potential cost and toxicity of some ionic liquids. |

Design and Synthesis of Advanced Naphthoquinone Hybrid Molecules

Molecular hybridization has emerged as a powerful strategy in drug discovery, involving the covalent combination of two or more pharmacophore fragments to create a single new molecule with potentially enhanced or synergistic biological activity. nih.govunitn.it The naphthoquinone scaffold is considered a privileged structure in this regard, and future research will focus on designing and synthesizing advanced hybrid molecules incorporating the 5-Methanesulfonyl- rsc.orgnih.govnaphthoquinone core. nih.govunitn.it

Table 2: Examples of Naphthoquinone Hybrid Scaffolds

Hybrid Scaffold Combined Pharmacophores Potential Biological Target Area Reference
Naphthoquinone-Chalcone 1,2-Naphthoquinone (B1664529) + Amino-chalcone Anticancer rsc.org
Naphthoquinone-Urazole 1,4-Naphthoquinone (B94277) (Lawsone) + Urazole Anticancer, Antioxidant nih.gov
Naphthoquinone-Triazole 1,4-Naphthoquinone + 1,2,3-Triazole Anticancer nih.gov

| Naphthoquinone-8-hydroxyquinoline | 1,4-Naphthoquinone + 8-hydroxyquinoline (B1678124) | Anticancer | nih.gov |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

Future studies will aim to identify the specific molecular targets of 5-Methanesulfonyl- rsc.orgnih.govnaphthoquinone. The biological activity of naphthoquinones has been linked to the inhibition of various enzymes critical for cell signaling and proliferation, such as topoisomerases, protein kinases (e.g., MKK7), and phosphatases (e.g., Cdc25). nih.gov Their ability to accept electrons and form semiquinone radicals is central to their redox cycling and subsequent generation of oxidative stress, which can trigger apoptosis in cancer cells. researchgate.netresearchgate.net Advanced proteomic and genomic techniques will be employed to map the interaction pathways and to understand how the methanesulfonyl group modulates the reactivity and target specificity of the naphthoquinone core. nih.gov

Development of Targeted Delivery Systems for In Vitro Applications (e.g., Nanocapsules)

A significant challenge for the application of many naphthoquinone derivatives is their often-low aqueous solubility. To overcome this, future research will explore the development of targeted delivery systems, such as polymeric nanocapsules, for in vitro studies. nih.gov Nanocapsules consist of a liquid or solid core, which can encapsulate lipophilic compounds like 5-Methanesulfonyl- rsc.orgnih.govnaphthoquinone, surrounded by a polymeric shell. nih.gov This structure can enhance the compound's stability and facilitate its delivery in aqueous cell culture media.

These delivery systems can be engineered for targeted applications by modifying the surface of the nanocapsule. jhu.edu For example, attaching specific ligands, such as peptides or antibodies, can direct the nanocapsules to cells overexpressing certain surface receptors, thereby increasing the local concentration of the compound and improving its efficacy in in vitro assays. jhu.eduresearchgate.net The use of biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) is a key focus in the formulation of these advanced delivery vehicles. nih.gov

Table 3: Components of a Hypothetical Nanocapsule for Naphthoquinone Delivery

Component Material Example Function
Core Vegetable oil, Medium-chain triglycerides Dissolve and encapsulate the lipophilic 5-Methanesulfonyl- rsc.orgnih.govnaphthoquinone. nih.gov
Shell Poly(lactic-co-glycolic acid) (PLGA), Chitosan Forms a protective, biocompatible, and biodegradable outer layer. nih.gov
Surfactant Polysorbate 80, Lecithin Stabilizes the nanoparticle suspension in aqueous media.

| Targeting Ligand | cRGD peptide, Folic acid | Binds to specific receptors on target cells for selective delivery. researchgate.net |

Integration of Advanced Computational Approaches in Rational Design

The rational design of new and more effective analogs of 5-Methanesulfonyl- rsc.orgnih.govnaphthoquinone will be heavily reliant on the integration of advanced computational methods. patsnap.com In silico tools are becoming indispensable for predicting the biological activity and physicochemical properties of new molecules before their synthesis, saving significant time and resources. patsnap.com

Key computational techniques that will shape future research include:

Molecular Docking: This method predicts how a molecule binds to the three-dimensional structure of a biological target, such as an enzyme's active site. nih.govnih.gov It helps in understanding binding affinities and interaction patterns, guiding the design of more potent inhibitors. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of novel, unsynthesized analogs. patsnap.com

Density Functional Theory (DFT) Calculations: These quantum chemical calculations can determine molecular electronic properties, such as the energy of molecular orbitals, which have been correlated with the cytotoxic activities of naphthoquinones. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models are used to forecast the pharmacokinetic and toxicological profiles of drug candidates early in the design process. nih.govmdpi.com

By combining these computational approaches, researchers can systematically modify the structure of 5-Methanesulfonyl- rsc.orgnih.govnaphthoquinone to optimize its activity, selectivity, and drug-like properties, leading to the development of next-generation therapeutic agents. researchgate.netrsc.org

Q & A

Q. Methodological Answer :

  • Comet Assay : Detect DNA strand breaks in treated mammalian cells (e.g., human lymphocytes). Compare with positive controls (e.g., H₂O₂) .
  • 32P-Postlabeling : Identify DNA adducts (e.g., N7-deoxyguanosine adducts) in vitro using purified DNA exposed to the compound. LC-MS/MS confirms adduct structure .
  • Metabolic Activation : Co-incubate with liver S9 fractions to mimic metabolic conversion. Monitor for enhanced adduct formation, as seen with 1,2-naphthoquinone .

Advanced: Why does this compound exhibit higher inhibitory potency against USP2 compared to 1,4-naphthoquinone analogs?

Methodological Answer :
The ortho-quinone configuration enables unique interactions:

  • Docking Studies : Model compound binding to USP2’s catalytic domain. The 1,2-quinone’s planar structure may fit better into hydrophobic pockets than 1,4-isomers .
  • Hydrogen-Bond Networks : Use molecular dynamics simulations to analyze interactions between the sulfonyl group and active-site residues (e.g., Asp/Cys).
  • Redox Activity : Compare ROS generation in USP2 inhibition assays. 1,2-naphthoquinones generate more H₂O₂, enhancing enzyme inactivation .

Basic: What analytical techniques validate the purity and stability of this compound?

Q. Methodological Answer :

  • HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to detect impurities. Monitor UV absorption at 254 nm (quinone λ_max) .
  • Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Track degradation via LC-MS; sulfonyl groups may reduce hydrolytic instability compared to ester derivatives .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and sulfonyl orientation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens, alkyl, or amino groups at the 3- or 6-positions. Compare cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HepG2) .
  • Redox Potential Correlation : Plot E₁/₂ values (from CV) against ROS generation rates. Sulfonyl derivatives with lower E₁/₂ may show higher ROS and cytotoxicity .
  • LogP Measurement : Determine octanol/water partition coefficients to assess how sulfonyl groups influence membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.